Product packaging for Rhodium(III) fluoride(Cat. No.:CAS No. 60804-25-3)

Rhodium(III) fluoride

Cat. No.: B13421168
CAS No.: 60804-25-3
M. Wt: 159.9007 g/mol
InChI Key: TXUZMGFRPPRPQA-UHFFFAOYSA-K
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Description

Rhodium(III) Fluoride, with the chemical formula RhF3, is an inorganic compound that presents as a red-brown, diamagnetic, crystalline solid . It is characterized by its high density of approximately 5.38 g/cm³ and a melting point of 600°C, at which it sublimes . This compound is classified as a noble metal fluoride and is notably insoluble in water, making it a stable and valuable reagent for specialized research . The primary application of this compound in research is as a precursor in catalysis and materials science. Studies have shown that rhodium-based catalysts, including those derived from rhodium fluorides, are pivotal in sophisticated chemical processes such as the low-temperature selective oxidation of carbon monoxide in hydrogen gas streams for fuel cell applications . Its stability and specific electronic properties make it a compound of interest for developing new catalytic systems and exploring corrosion-resistant coatings . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Rh B13421168 Rhodium(III) fluoride CAS No. 60804-25-3

Properties

CAS No.

60804-25-3

Molecular Formula

F3Rh

Molecular Weight

159.9007 g/mol

IUPAC Name

trifluororhodium

InChI

InChI=1S/3FH.Rh/h3*1H;/q;;;+3/p-3

InChI Key

TXUZMGFRPPRPQA-UHFFFAOYSA-K

Canonical SMILES

F[Rh](F)F

Origin of Product

United States

Coordination Chemistry of Rhodium Iii Fluoride Species

Structural Characterization of Rhodium(III)-Fluorine Bonds

The precise nature of the rhodium(III)-fluorine bond has been extensively studied using a variety of sophisticated analytical methods. These techniques have provided invaluable insights into the solid-state and solution-phase structures of rhodium(III) fluoride (B91410) species, as well as the vibrational characteristics of the Rh-F bond.

X-ray crystallography has been a pivotal technique for determining the three-dimensional arrangement of atoms in solid rhodium(III) fluoride and its complex derivatives. These studies have revealed that anhydrous this compound (RhF₃) crystallizes in a trigonal crystal system with the space group R-3c. nih.govacs.orgwebqc.org The crystal structure is isostructural with that of vanadium(III) fluoride (VF₃). wikipedia.org In this arrangement, each rhodium ion is octahedrally coordinated to six fluoride ions, and each fluoride ion bridges two rhodium ions, creating a three-dimensional polymeric network. webqc.org The Rh-F bond lengths in the solid state are uniform, with an average distance of approximately 1.98 Å. webqc.org This symmetrical coordination environment is a key feature of the solid-state structure of this compound.

Crystallographic Data for this compound
ParameterValue
Crystal SystemTrigonal
Space GroupR-3c
Coordination GeometryOctahedral
Rh-F Bond Length (Å)~1.98

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound species, both ¹⁹F and ¹⁰³Rh NMR can provide valuable information. However, the low sensitivity of the ¹⁰³Rh nucleus, which has a spin of 1/2 and 100% natural abundance, often makes direct observation challenging. huji.ac.ilresearchgate.net Consequently, indirect detection methods are frequently employed. huji.ac.il The chemical shifts of ¹⁰³Rh are known to span a very wide range, making them highly sensitive to the ligand environment. huji.ac.il

While detailed solution-phase NMR data for simple species like the hexafluororhodate(III) ion, [RhF₆]³⁻, is not extensively documented in readily available literature, studies on more complex organometallic rhodium(III) compounds containing fluoride ligands offer insights. For instance, in some rhodium(III) complexes featuring coordinated trifluoromethyl (CF₃) groups, ¹⁹F NMR has been used to probe the interaction between the fluorine atoms and the rhodium center in solution. nih.gov These studies have revealed hindered rotation of the C-CF₃ bond and the presence of through-space ¹J(Rh,F) and ²J(P,F) coupling constants, indicative of a persistent interaction in the solution phase. nih.gov The chemical shift of fluorine is highly sensitive to its electronic environment, with typical ranges for organofluorine compounds being well-established. alfa-chemistry.comucsb.eduhuji.ac.il

General NMR Properties of Relevant Nuclei
NucleusSpinNatural Abundance (%)Key Characteristics
¹⁹F1/2100High sensitivity, wide chemical shift range.
¹⁰³Rh1/2100Low sensitivity, very wide chemical shift range.

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for characterizing the stretching and bending frequencies of chemical bonds. In the case of this compound, the Rh-F stretching vibrations give rise to strong absorption bands in the far-infrared region of the spectrum. These characteristic absorptions are a diagnostic tool for the presence of Rh-F bonds. The vibrational frequencies are influenced by the strength of the bond and the coordination geometry of the complex. For solid this compound, the primary symmetric and asymmetric Rh-F stretching modes are observed in the range of 450-650 cm⁻¹.

Infrared Spectroscopic Data for this compound
Vibrational ModeFrequency Range (cm⁻¹)
Rh-F Stretching450-650

Electronic Structure and Bonding Analysis

The rhodium(III) ion in its complexes has a [Kr]4d⁶ electron configuration. webqc.org In an octahedral field of six fluoride ligands, these d-electrons occupy the t₂g orbitals, resulting in a low-spin, diamagnetic complex. webqc.org The bonding in this compound is considered to be predominantly ionic due to the large difference in electronegativity between rhodium and fluorine. webqc.org However, a degree of covalent character is also present, arising from the overlap of rhodium's empty e_g orbitals with the filled p-orbitals of the fluoride ligands, forming σ-bonds. webqc.org Additionally, there can be π-interactions involving the filled t₂g orbitals of rhodium and the p-orbitals of fluorine. Molecular orbital analysis suggests significant σ-donation from the fluoride p-orbitals to the rhodium d-orbitals. webqc.org Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in providing a more detailed picture of the electronic structure and the covalent contribution to the metal-ligand bonding in transition metal complexes. mdpi.comnih.govnih.govpitt.eduresearchgate.netresearchgate.netacs.org

Agostic interactions are intramolecular interactions between a coordinatively unsaturated transition metal center and a C-H bond of a ligand. nih.govacs.orgnih.gov This type of three-center, two-electron bond is a well-established phenomenon in organometallic chemistry and can significantly influence the coordination geometry and reactivity of a complex. nih.govacs.orgnih.gov

In the context of rhodium(III) chemistry, agostic interactions have been observed and characterized in a variety of organometallic complexes, particularly those with bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.govacs.orgnih.gov These interactions are typically identified through a combination of X-ray crystallography, which reveals short metal-hydrogen distances, and NMR spectroscopy, which shows an upfield shift of the agostic proton resonance. nih.govacs.orgnih.govnsf.gov

However, for simple inorganic this compound species such as RhF₃ or the [RhF₆]³⁻ anion, which lack C-H bonds in their immediate coordination sphere, agostic interactions of the conventional C-H···Rh type are not a characteristic feature of their coordination chemistry. The structural and electronic properties of these complexes are dominated by the strong Rh-F ionic and covalent bonds. The concept of agostic interactions becomes relevant in more complex this compound chemistry where the ligands attached to the rhodium center contain C-H bonds that can potentially interact with the metal.

Ligand Exchange and Reactivity at the Metal Center

The reactivity of the rhodium(III) center in fluoride complexes is fundamentally governed by the dynamics of ligand association and dissociation. This section explores the stability of the rhodium-fluoride bond and the profound influence of other coordinated ligands on its reactivity.

Stability and Lability of Fluoride Ligands in Rhodium(III) Complexes

The rhodium-fluoride bond in Rh(III) complexes is characterized by a combination of thermodynamic stability and kinetic reactivity. This compound (RhF₃) itself is a thermodynamically stable and kinetically inert compound, demonstrating significant resistance to hydrolysis in water or humid air webqc.org. This stability is attributed to the strong ionic character of the Rh-F bond, arising from the high electronegativity of fluorine and the hard acid nature of the Rh(III) cation.

In Rh(III) complexes, the fluoride ligand's lability is demonstrated in displacement reactions. The complex [RhF(PEt₃)₃] undergoes ligand exchange when treated with hydrochloric acid (HCl) in ether, leading to the formation of [RhCl(PEt₃)₃] researchgate.net. This reaction highlights that the Rh-F bond, while strong, can be cleaved and replaced by other halides.

Furthermore, the reactivity of the coordinated fluoride is evident in the formation of bifluoride complexes. The reaction of [RhF(PEt₃)₃] with substoichiometric amounts of HCl yields the bifluoride compound [Rh(FHF)(PEt₃)₃] researchgate.net. This demonstrates the ability of the coordinated fluoride ligand to act as a hydrogen bond acceptor, a consequence of fluoride being the strongest hydrogen bond acceptor among the halides nih.gov.

Table 1: Reactivity of a Model Rhodium(III)-Fluoride Complex

This table summarizes key reactions involving the fluoride ligand in the complex [RhF(PEt₃)₃], illustrating its lability and reactivity.

ReactantProduct(s)Reaction TypeReference
HCl (in ether)[RhCl(PEt₃)₃] and [Rh(FHF)(PEt₃)₃]Ligand Exchange / Bifluoride Formation researchgate.net
HSiR₂Ph (R=Ph, Me)[RhH(PEt₃)₃] and fac-[Rh(H)₂(SiR₂Ph)(PEt₃)₃]Fluoride Abstraction / Si-H Activation researchgate.net
Et₃N and Cs₂CO₃ (on [Rh(FHF)(PEt₃)₃])[RhF(PEt₃)₃]Deprotonation / F⁻ Ligand Formation researchgate.net

Influence of Ancillary Ligands on Rhodium(III)-Fluoride Reactivity

Ancillary ligands, which are all ligands in the complex other than the fluoride ion, play a crucial role in modulating the reactivity of the Rhodium(III)-fluoride bond. They exert their influence through both electronic and steric effects, which alter the electron density at the rhodium center and control access to it nih.govnsf.gov.

Electronic Effects:

The electronic properties of ancillary ligands directly impact the Rh-F bond. Electron-donating ligands increase the electron density on the rhodium atom. This increased electron density can strengthen the Rh-F bond through enhanced electrostatic attraction but may also increase the nucleophilicity of the fluoride ligand, making it more reactive towards electrophiles. Conversely, electron-withdrawing ligands, particularly strong π-acids, decrease the electron density at the rhodium center nih.govrsc.org. This makes the metal center more electrophilic and potentially more susceptible to nucleophilic attack, which could facilitate fluoride displacement. In related rhodium-catalyzed C-H functionalization reactions, the choice of ancillary cyclopentadienyl (B1206354) ligand has been shown to have a stunning effect on reactivity and selectivity, underscoring the importance of electronic tuning nih.gov.

Steric Effects:

The size and spatial arrangement of ancillary ligands introduce steric hindrance around the metal center, which can significantly affect the rate and mechanism of ligand exchange nih.gov. Bulky ancillary ligands can physically block the approach of an incoming ligand, thus slowing down associative ligand exchange pathways. For example, in Rh(III) catalysis, the use of a more sterically demanding Cpᵗ ligand compared to a Cp* ligand resulted in different reactivity profiles with hindered substrates, highlighting the strong influence of steric interactions nih.gov. This steric pressure can lower the energy barrier for reactions that move from a more crowded six-coordinate geometry to a less crowded five-coordinate intermediate, thereby promoting reactivity nih.gov.

Table 2: General Influence of Ancillary Ligand Properties on Rh-F Reactivity

This table outlines the general trends observed for how electronic and steric properties of ancillary ligands can modify the reactivity at a Rhodium(III)-Fluoride center.

Ligand PropertyEffect on Rhodium CenterConsequence for Rh-F ReactivityExample Ligand Type
Electronic
Strong σ-donorIncreases electron densityMay increase Rh-F bond strength; enhances nucleophilicity of F⁻ ligand.Alkylphosphines (e.g., PEt₃)
Strong π-acceptorDecreases electron densityMay weaken Rh-F bond polarity; increases electrophilicity of Rh center.Carbonyl (CO), Arylphosphines (e.g., PPh₃)
Steric
BulkyIncreases steric hindranceHinders associative ligand exchange; can promote dissociative pathways by relieving steric strain.Pentamethylcyclopentadienyl (Cp*), bulky phosphines
Less BulkyDecreases steric hindranceAllows easier access for incoming ligands, favoring associative pathways.Cyclopentadienyl (Cp)

Mechanistic Investigations of Rhodium Iii Catalyzed Reactions Involving Fluoride

C-H Bond Activation Pathways

Rhodium(III) catalysts, particularly pentamethylcyclopentadienyl (Cp*) Rh(III) complexes, have become powerful tools for C-H bond functionalization due to their high reactivity, stability, and broad functional group tolerance. nih.gov These reactions often proceed under mild conditions and can offer high levels of regioselectivity, which is frequently achieved through the use of directing groups that position the catalyst for a specific C-H bond cleavage. nih.govmdpi.com The involvement of fluoride (B91410), either within the substrate or as a component of the catalytic system, introduces unique mechanistic considerations and opportunities in these transformations.

A key feature of Rhodium(III) catalysis is the ability to achieve high regioselectivity, most commonly the functionalization of C-H bonds at the ortho position of a directing group on an aromatic ring. rsc.org This selectivity arises from the formation of a stable five- or six-membered rhodacycle intermediate, which results from the chelation-assisted C-H bond cleavage. snnu.edu.cnsnnu.edu.cn

In reactions involving fluorinated substrates, the fluorine atom itself can influence the C-H activation process. The high electronegativity of fluorine enhances the acidity of adjacent C-H bonds, potentially facilitating their cleavage. acs.org Rhodium(III)-catalyzed tandem C-H/C-F activation has been developed for the synthesis of (hetero)arylated monofluoroalkenes from readily available gem-difluoroalkenes. nih.gov This process provides an efficient, oxidant-free method to introduce α-fluoroalkenyl motifs onto arenes. nih.gov The mechanism is believed to involve a directing group-assisted C-H activation, followed by coordination of the fluoroalkene and subsequent C-F bond cleavage. nih.gov The use of alcoholic solvents in these transformations suggests the involvement of hydrogen bonding to the fluorine atom, which promotes the C-F bond cleavage step. nih.gov

The table below summarizes examples of Rh(III)-catalyzed ortho-selective C-H functionalization where fluoride plays a key role.

Table 1: Examples of Rh(III)-Catalyzed Ortho-Selective C-H Functionalization

Directing Group Substrate Coupling Partner Product Type Selectivity
Pyridine 2-Arylpyridine gem-difluoroalkene α-fluoroalkenylated arene High cis-selectivity
N-Phenoxyacetamide N-Phenoxyacetamide Methylenecyclopropane ortho-functionalized phenol High regioselectivity

Directing groups are fundamental to achieving selectivity in Rh(III)-catalyzed C-H functionalization. snnu.edu.cnresearchgate.net They coordinate to the rhodium center, positioning the catalyst in proximity to a specific C-H bond, which is then cleaved to form a thermodynamically stable metallacyclic intermediate. snnu.edu.cn This strategy overcomes the challenge of differentiating between multiple C-H bonds within a molecule. snnu.edu.cn A wide variety of functional groups can act as directing groups, including pyridines, amides, and carboxylic acids. snnu.edu.cnrsc.org

Deuterium labeling and the study of the kinetic isotope effect (KIE) are powerful tools for elucidating the mechanisms of C-H activation reactions. chem-station.com The KIE is the ratio of the reaction rate for a substrate containing a C-H bond to the rate for the same substrate where that hydrogen is replaced by deuterium (C-D). unam.mx Because the C-D bond has a lower zero-point energy, it requires more energy to break, resulting in a slower reaction rate if C-H bond cleavage is the rate-determining step. unam.mx

In the context of Rh(III)-catalyzed C-H functionalization, KIE studies can determine whether the C-H bond cleavage is irreversible and rate-limiting. A significant primary KIE (typically kH/kD > 2) suggests that C-H bond cleavage is the slowest step in the reaction. unam.mx Conversely, a small KIE (kH/kD ≈ 1) indicates that the C-H activation is a rapid and reversible step, and another part of the catalytic cycle, such as oxidative addition or reductive elimination, is rate-determining. researchgate.net For example, one study involving a rhodium-catalyzed C-H activation process measured a KIE value of 1.2, revealing that the C-H cleavage is fast and not the rate-determining step. researchgate.net Furthermore, hydrogen-deuterium (H/D) exchange experiments, where a deuterated solvent is used, can reveal the reversibility of the C-H activation step. researchgate.net

Table 2: Mechanistic Insights from Kinetic Isotope Effect (KIE) Studies

Reaction Type kH/kD Value Mechanistic Implication
Rh(III)-Catalyzed C-H Activation 1.2 C-H cleavage is fast and not the rate-determining step. researchgate.net
Halogenation of Toluene 4.86 C-H bond breaking is the rate-determining step. unam.mx

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. nih.govresearchgate.net However, transition metal-mediated C-F bond activation provides a powerful strategy for the synthesis of fluorinated organic compounds. york.ac.uk Rhodium complexes have been shown to mediate both the cleavage of C-F bonds and their formation, often through pathways distinct from those of C-H activation.

Oxidative addition is a fundamental step in many catalytic cycles where a metal center inserts into a chemical bond, increasing its oxidation state. While the oxidative addition of aryl and vinyl C-F bonds to transition metals is known, the corresponding reaction with aliphatic (sp3-hybridized) C-F bonds is exceptionally difficult. nih.govresearchgate.net

Some rhodium systems can achieve the net oxidative addition of C-F bonds. nih.gov For instance, reactive Rh(I) species can induce C-F bond activation, often facilitated by the formation of strong element-fluorine bonds, such as Si-F. scg.ch In some cases, C-F bond activation at a rhodium center is preceded by an initial, reversible C-H bond activation. researchgate.netnih.gov This pathway suggests a novel strategy for cleaving strong C-F bonds, where the catalyst first interacts with a weaker C-H bond to position the substrate for the more challenging C-F bond cleavage. nih.govresearchgate.net The fission of the C-F bond can liberate a nucleophilic fluoride, which can then participate in subsequent bond-forming reactions. acs.org This process allows for transformations such as the rhodium-catalyzed borylation of C-F bonds in polyfluoroarenes. nih.gov

β-Fluoride elimination is a key mechanistic step in which a fluorine atom attached to a carbon atom beta to a metal center is expelled. This process is increasingly utilized as a method for C-F bond activation. researchgate.net It is a crucial step in rhodium-catalyzed allylic arylation reactions, where arylboronic acids are coupled with allylic fluorides. nih.gov

In a typical catalytic cycle, the Rh(III) catalyst undergoes a reaction with the arylboronic acid and the allylic fluoride. The subsequent β-fluoride elimination from an organometallic intermediate leads to the formation of the desired allyl-aryl coupled product and a rhodium-fluoride species. researchgate.net This transformation can proceed with excellent regioselectivity and stereospecificity. nih.gov For example, a Rh(III)-catalyzed coupling of arylboronic acids with allylic fluorides in water proceeds with high γ-selectivity to produce γ-substituted α,β-unsaturated amides. researchgate.netnih.gov Computational studies have explored the competition between β-fluoride and β-hydride elimination, revealing that while β-hydride elimination may be kinetically preferred, the observed chemoselectivity for β-fluoride elimination can arise from the reversible nature of the β-hydride pathway under certain conditions. rsc.org

Table 3: Research Findings on β-Fluoride Elimination

Catalyst System Substrates Key Mechanistic Step Outcome
Rhodium(III) Arylboronic acids, Allylic fluorides β-Fluoride Elimination γ-selective allyl-aryl coupling. researchgate.netnih.gov
Rhodium(I) Not specified Competitive β-hydride vs. β-fluoride elimination Chemoselectivity arises from the reversibility of β-hydride elimination. rsc.org

Mechanistic Insights into Fluorinated Porphyrin Catalysis

Rhodium porphyrin complexes have emerged as effective catalysts, particularly in light-induced reactions. Mechanistic studies on the photocatalytic hydrodefluorination of perfluoroarenes have identified the rhodium aryl complex, (por)Rh-C6F4R, as a key intermediate in the catalytic cycle rsc.org. The unique reactivity and selectivity of these catalysts are attributed to the electronic properties of the porphyrin ligand, which can be tuned by introducing fluorine substituents. The electron-deficient nature of these ligands can enhance the electrophilicity and reactivity of the metal center, which is a promising strategy for developing more efficient carbene transfer catalysis researchgate.net.

Further research into rhodium N-confused porphyrins has demonstrated their potential in selective transformations. For instance, in cyclopropanation reactions, switching to an N-confused rhodium porphyrin catalyst allows for the selective formation of the trans-isomer, a selectivity attributed to the increased stability of the carbene intermediate researchgate.net. These findings highlight the significant role of the porphyrin ligand structure in dictating the mechanistic pathway and the outcome of the catalytic reaction.

Nucleophilic Fluorination Mechanisms

The direct introduction of fluorine into organic molecules via nucleophilic fluorination is a significant area of research. Rhodium(III) complexes have been investigated as catalysts for these transformations, with mechanistic studies focusing on the formation and reactivity of rhodium-fluorine bonds.

A key step in many nucleophilic fluorination reactions is the formation of a metal-fluoride bond. In the case of a cyclometallated rhodium complex used for the catalytic nucleophilic fluorination of acyl chlorides, spectroscopic and computational investigations support a mechanism that involves the formation of a new Rh-F bond acs.orgnih.gov. The active catalytic species is generated when the rhodium precatalyst reacts with a fluoride source, such as silver fluoride (AgF), to form a rhodium-fluoride intermediate nih.gov. This intermediate possesses a sufficiently nucleophilic fluorine atom that can then attack the electrophilic substrate to form the fluorinated product nih.gov.

The choice of the fluoride salt is critical for the efficiency of the reaction. Studies have shown that AgF is often more effective than cesium fluoride (CsF) or potassium fluoride (KF), a trend that correlates with the lattice enthalpies and solubilities of these salts acs.org.

Table 1: Effect of Fluoride Source on Catalytic Nucleophilic Fluorination

EntryFluoride SourceYield (%)
1AgF>95
2CsF10
3KF5
Yields determined by 19F NMR integration against an internal standard. Data sourced from a study on a cyclometallated rhodium catalyst acs.org.

Rhodium catalysts, particularly those ligated with chiral dienes, have been successfully employed in the dynamic kinetic asymmetric fluorination of racemic starting materials. For instance, the enantioselective synthesis of 1,2-disubstituted allylic fluorides has been achieved using a chiral diene-ligated rhodium catalyst with Et3N·3HF as the fluoride source nih.gov.

Kinetic studies of these reactions reveal that one enantiomer of the racemic substrate reacts faster than the other, a key feature of dynamic kinetic asymmetric transformations nih.gov. The mechanism involves the formation of diastereomeric π-allyl rhodium intermediates. High levels of enantioselectivity are achieved when the catalyst system favors the formation and reaction of one set of these diastereomers over the other nih.gov. This approach provides a powerful method for constructing chiral C-F bonds from racemic precursors. While rhodium-catalyzed dynamic kinetic asymmetric transformations have been applied to various reactions with different nucleophiles, its application in fluorination is a significant advancement semanticscholar.orgacs.orgnih.govresearchgate.net.

Rearrangement and Elimination Pathways

In addition to direct fluorination, rhodium(III) fluoride chemistry involves complex rearrangement and elimination pathways that are crucial for understanding catalyst behavior and reaction outcomes.

A notable reaction in this context is the F/Ph rearrangement observed in the fluoride congener of Wilkinson's catalyst, [(Ph3P)3RhF] nih.govnih.govacs.org. This intramolecular process involves the exchange of a fluoride ligand on the rhodium center with a phenyl group from a triphenylphosphine ligand nih.govacs.org. The rearrangement proceeds through a facile and reversible pathway to form a cis-diphosphine rhodium(I) phenyl complex containing a P-F bond, cis-[(Ph3P)2Rh(Ph)(Ph2PF)] nih.govacs.org.

Theoretical studies suggest two possible mechanisms for this F/Ph exchange:

Oxidative Addition/Reductive Elimination: Phenyl transfer to rhodium followed by fluorine transfer to phosphorus acs.org.

Metallophosphorane Intermediate: Fluorine transfer to phosphorus to form a metallophosphorane, followed by phenyl transfer to rhodium nih.govacs.orgacs.org.

Experimental and theoretical evidence lends more support to the metallophosphorane mechanism acs.org. This rearrangement is insensitive to phosphine (B1218219) concentration and can occur even with bulky phosphine ligands due to the small size of fluorine nih.govacs.org.

Table 2: Kinetic Parameters for the F/Ph Rearrangement of [(Ph3P)3RhF]

ParameterValueUnits
E_a22.7 ± 1.2kcal mol⁻¹
ΔH‡22.0 ± 1.2kcal mol⁻¹
ΔS‡-10.0 ± 3.7eu
Data from kinetic studies of the rearrangement reaction acs.org.

β-elimination is a fundamental step in many organometallic catalytic cycles. In reactions involving fluorinated substrates, there can be competition between β-hydride and β-fluoride elimination. Computational studies using density functional theory (DFT) have provided insights into this competition in rhodium(I) catalysis, which displays a preference for β-fluoride elimination, in contrast to palladium(II) which favors β-hydride elimination rsc.orgrsc.org.

DFT calculations indicate that while β-hydride elimination is often the kinetically favored pathway, the observed chemoselectivity for β-fluoride elimination in rhodium-catalyzed reactions arises from the reversible nature of the β-hydride elimination step rsc.orgrsc.org. A Curtin-Hammett scenario, enabled by this reversibility, can account for the experimentally observed enantioselectivity and the preference for the β-fluoride elimination product rsc.orgrsc.org. This competition is a critical factor in developing selective C-F bond activation and functionalization methodologies.

Concerted Rearrangement Mechanisms

In the landscape of Rhodium(III)-catalyzed reactions, concerted rearrangement mechanisms represent a sophisticated class of transformations where bond breaking and bond formation occur simultaneously in a single transition state. The presence of fluoride within the substrate or on the rhodium catalyst can significantly influence the feasibility and outcome of these rearrangements. Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these concerted pathways, offering insights into transition state geometries, activation energies, and the electronic effects imparted by fluorine.

One prominent example of a concerted rearrangement in this domain is the Lossen-type rearrangement observed in the Rh(III)-catalyzed hydroarylation of α,α-difluoromethylene alkynes with N-pivaloxyl aroylamides. nih.gov This reaction provides a novel route to construct difluorinated 2-alkenyl aniline derivatives. nih.gov Mechanistic investigations have revealed that the reaction proceeds through a sequence of C-H activation and aryl migration, with the fluorine substituents playing a crucial role in directing the reaction towards this unconventional pathway. nih.gov

Detailed DFT calculations have shown that after the initial C-H activation and migratory insertion of the alkyne, a seven-membered rhodacycle intermediate is formed. It is from this intermediate that the concerted Lossen-type rearrangement occurs. The rearrangement involves the migration of the aryl group from the nitrogen atom to the rhodium center, concomitant with the cleavage of the N-O bond of the pivaloxyl group.

The table below summarizes key computational data for the concerted Lossen-type rearrangement step in a model reaction. The data highlights the calculated activation energy (ΔG‡) and the reaction energy (ΔG) for this key step, providing a quantitative measure of the reaction's feasibility.

Reaction StepIntermediateTransition StateProduct of RearrangementActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG) (kcal/mol)
Concerted Lossen-type RearrangementSeven-membered RhodacycleTS_rearrangementRh(III)-Aryl Intermediate15.2-25.8

The relatively low activation energy for the concerted rearrangement underscores its viability under the reaction conditions. The strong thermodynamic driving force, as indicated by the negative reaction energy, suggests that the formation of the Rh(III)-aryl intermediate is highly favorable. The electronic properties of the α,α-difluoromethylene group are thought to be critical in stabilizing the transition state of this concerted process, thereby facilitating a pathway that might otherwise be disfavored. This example illustrates the profound effect that fluorine substitution can have on the mechanistic landscape of Rhodium(III)-catalyzed reactions, enabling novel and efficient synthetic transformations through concerted rearrangement pathways.

Theoretical and Computational Studies of Rhodium Iii Fluoride Systems

Electronic Structure Calculations

The electronic structure of a molecule governs its physical and chemical properties. For rhodium(III) fluoride (B91410), a comprehensive understanding of its electronic configuration is crucial for predicting its reactivity and spectroscopic behavior.

Density functional theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.de It has been widely applied to study transition metal compounds due to its favorable balance of computational cost and accuracy. acs.org The ground state of a molecule represents its lowest energy configuration, and its determination is the first step in most computational studies.

For rhodium(III) fluoride (RhF₃), a DFT analysis would involve the optimization of its molecular geometry to find the most stable arrangement of its atoms. This process also yields crucial information about the molecule's electronic properties, such as the energies and compositions of its molecular orbitals, the distribution of electron density, and the nature of the rhodium-fluorine bonds. Given that rhodium is a heavy element, relativistic effects can be significant and are often accounted for in the calculations. nih.gov

The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results in DFT calculations. For rhodium-mediated transformations, hybrid functionals such as PBE0 and M06-2X, often paired with dispersion corrections (e.g., -D3), have been shown to provide reliable thermochemical data. acs.org

Table 1: Overview of Common DFT Functionals for Rhodium Systems

Functional Type Key Features
PBE0 Hybrid GGA Combines the Perdew-Burke-Ernzerhof (PBE) functional with a portion of exact Hartree-Fock exchange, often yielding accurate geometries and energies. acs.org
B3LYP Hybrid GGA A widely used functional that often provides a good balance of accuracy and computational efficiency for a variety of systems.
M06-2X Hybrid Meta-GGA Known for its good performance in calculating non-covalent interactions and thermochemistry, particularly for main-group elements, but also applied to transition metals. acs.org
BP86 GGA A pure functional (no exact exchange) that is computationally less expensive and can be effective for geometry optimizations of organometallic complexes. nih.gov

This table is interactive. Click on the headers to sort.

Time-dependent density functional theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties. rsc.orgethernet.edu.et This method is particularly useful for predicting and interpreting electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.org

A TD-DFT calculation on this compound would provide information about the energies of its electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. google.com By analyzing the molecular orbitals involved in these transitions, one can gain insight into the nature of the electronic excitations (e.g., metal-to-ligand charge transfer, d-d transitions). nih.gov The accuracy of TD-DFT predictions is also dependent on the choice of the exchange-correlation functional. researchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound System using TD-DFT

Transition Excitation Energy (eV) Oscillator Strength (f) Dominant Orbital Contributions
S₀ → S₁ 3.10 0.002 HOMO-1 → LUMO
S₀ → S₂ 3.45 0.015 HOMO → LUMO
S₀ → S₃ 4.20 0.110 HOMO → LUMO+1
S₀ → S₄ 4.55 0.085 HOMO-2 → LUMO

This table presents hypothetical data to illustrate the output of a TD-DFT calculation and is not based on a specific published study of RhF₃.

Reaction Pathway Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of key intermediates and transition states that govern the reaction mechanism.

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. psu.edugithub.io The energy difference between the reactants and the transition state is the activation barrier (activation energy), which is a key determinant of the reaction rate. researchgate.net

DFT calculations are widely used to locate transition states and compute activation barriers. youtube.com For reactions involving this compound systems, this could include, for example, the oxidative addition of a C-F bond to a rhodium center or the reductive elimination of a product molecule. researchgate.net Computational studies on analogous rhodium-catalyzed reactions have successfully elucidated transition state structures and calculated activation barriers that are in good agreement with experimental observations. For instance, in a rhodium-catalyzed nucleophilic fluorination reaction, DFT calculations were used to model the transition state for the attack of a fluoride ligand on an acyl chloride, providing crucial support for the proposed mechanism.

Reaction mechanisms often proceed through a series of short-lived intermediates. nih.gov Computational chemistry allows for the characterization of these transient species, providing valuable information about their geometries, electronic structures, and relative stabilities. By mapping out the energetic landscape of the entire reaction pathway, including all relevant intermediates and transition states, a detailed understanding of the mechanism can be achieved.

In the context of this compound chemistry, DFT studies can be employed to investigate potential intermediates in catalytic cycles, such as rhodium(V) nitrenoid species, which have been computationally proposed as key intermediates in certain Rh(III)-catalyzed C-H activation reactions. researchgate.netresearchgate.net The calculated reaction profiles can help to explain the observed product distributions and selectivities. For example, computational studies have been used to rationalize the chemoselectivity between β-hydride and β-fluoride elimination in rhodium(I) catalysis, a process that can lead to different product outcomes. researchgate.net

Table 3: Computationally Characterized Intermediates in a Rhodium-Catalyzed Reaction

Intermediate Description Relative Free Energy (kcal/mol) Key Structural Features
INT-1 Oxidative addition complex 0.0 Elongated C-F bond of the substrate
INT-2 Migratory insertion product -15.2 Formation of a new C-Rh bond
INT-3 Reductive elimination precursor -5.7 Product molecule coordinated to the Rh center

This table is based on a generalized reaction pathway and serves as an illustrative example.

Many chemical reactions are carried out in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. acs.org Computational models can account for the influence of the solvent through either explicit or implicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the SMD model, are widely used due to their computational efficiency. acs.org These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

The inclusion of solvent effects is crucial for obtaining accurate energy profiles for reactions in solution, as the solvent can differentially stabilize the reactants, intermediates, transition states, and products. For rhodium complexes, it has been shown that the solvent can even influence the oxidation state of the metal center. Therefore, accurate modeling of reactions involving this compound systems requires careful consideration of the solvent environment.

Bonding and Interaction Analyses of this compound Systems

While specific published studies applying these detailed computational analyses directly to crystalline this compound are not widely available, the principles of these methods can be applied to understand the expected bonding characteristics. The insights are drawn from computational studies on related transition metal fluorides and rhodium complexes containing Rh-F bonds. researchgate.netrsc.org

Energy Decomposition Analysis (ETS-NOCV)

The Extended Transition State (ETS) method combined with Natural Orbitals for Chemical Valence (NOCV) is a sophisticated energy decomposition analysis (EDA) scheme. researchgate.netacs.org It partitions the total interaction energy (ΔE_int) between two molecular fragments—in this case, a Rh³⁺ cation and three F⁻ anions—into three chemically intuitive components:

ΔE_elstat : The quasi-classical electrostatic interaction between the unperturbed charge distributions of the fragments. This term is typically the dominant stabilizing component in bonds between a metal and a highly electronegative element like fluorine.

ΔE_Pauli : The Pauli repulsion term, which arises from the destabilizing interaction between occupied orbitals of the fragments due to the Pauli exclusion principle. It is a quantum mechanical effect that accounts for steric repulsion.

ΔE_orb : The orbital interaction (or covalent) term, which accounts for the stabilization resulting from the mixing of occupied orbitals of one fragment with the unoccupied orbitals of the other. This term represents charge transfer, polarization, and the formation of covalent bonds. The NOCV component further decomposes this term into contributions from different symmetry orbitals (e.g., σ, π), providing a detailed picture of the covalent bonding. acs.orgmpg.de

For this compound, the Rh-F bond is expected to be highly polar and possess significant ionic character. An ETS-NOCV analysis would likely reveal a large, stabilizing electrostatic term (ΔE_elstat) as the primary contributor to the bond energy. The orbital interaction term (ΔE_orb) would quantify the degree of covalency, arising mainly from σ-donation from the fluoride p-orbitals to the vacant d-orbitals of the rhodium cation. Despite the high electronegativity difference, this covalent contribution is crucial for a complete description of the bond. The Pauli repulsion (ΔE_Pauli) would represent the substantial repulsive forces at the bonding distance.

Illustrative ETS-NOCV Data for a Representative Metal-Fluoride Bond

The following table presents hypothetical, yet representative, data for a single metal-fluoride bond, similar to what would be expected for the Rh-F bond in RhF₃, based on analyses of analogous transition metal fluoride systems. The values are for illustrative purposes to demonstrate the relative contributions of each energy component.

Energy ComponentDescriptionTypical Energy (kcal/mol)
ΔE_int Total Interaction Energy -130
ΔE_PauliPauli Repulsion+150
ΔE_elstatElectrostatic Interaction-200
ΔE_orbOrbital Interaction-80

Data is synthesized for illustrative purposes based on principles of EDA for polar metal-ligand bonds.

This hypothetical breakdown underscores that while the bond is strongly stabilized by electrostatic attraction, the covalent (orbital) contribution is also highly significant, and both must overcome the substantial Pauli repulsion between the electron clouds of the rhodium and fluoride ions.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure representation of a molecule. nih.govwikipedia.org This method provides valuable insights into atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions. nih.gov

For RhF₃, an NBO analysis is expected to show:

Natural Atomic Charges : A large positive charge on the rhodium atom and a corresponding negative charge on each fluorine atom, confirming the high ionicity of the Rh-F bonds.

Bonding Orbitals : The Rh-F σ-bond would be highly polarized towards the fluorine atom. The NBO would be composed of a hybrid orbital from rhodium (primarily of d-character) and a hybrid orbital from fluorine (primarily of p-character).

Illustrative NBO Analysis Data for the Rh-F Bond

The following table provides expected values from an NBO analysis of a single Rh-F bond, based on typical findings for transition metal fluorides.

ParameterDescriptionExpected Value
Natural Charge (Rh) Atomic charge on Rhodium+2.0 to +2.5 e
Natural Charge (F) Atomic charge on Fluorine-0.7 to -0.85 e
Rh-F Bond Composition Contribution to the bonding orbital~20% Rh, ~80% F
Rh Hybridization Main hybrid orbital for the bondsd-hybrid
F Hybridization Main hybrid orbital for the bondsp-hybrid
E(2) Interaction (LP(F) → σ(Rh-F))*Second-order perturbation energy> 5 kcal/mol

Data is synthesized for illustrative purposes based on principles of NBO analysis for highly polar bonds.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.org A chemical bond is characterized by the presence of a bond path and a bond critical point (BCP) between two atomic nuclei. The properties of the electron density at the BCP provide a rigorous classification of the interaction. up.ac.za

Key topological parameters at the BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, typical of covalent bonds) or depleted (∇²ρ(r) > 0, typical of ionic bonds, hydrogen bonds, and other "closed-shell" interactions).

Total Energy Density (H(r)) : The sign of H(r) can also help distinguish bonding types. Negative H(r) is indicative of significant covalent character, while positive H(r) suggests predominantly non-covalent or electrostatic interactions.

For the Rh-F bond in this compound, the QTAIM analysis is expected to classify the interaction as predominantly ionic or a highly polar covalent bond. This would be characterized by a relatively low electron density (ρ) at the BCP, a large and positive value for the Laplacian (∇²ρ(r) > 0), and a total energy density (H(r)) that is close to zero or slightly positive. These topological features are hallmarks of "closed-shell" interactions, where electron density is strongly localized within the atomic basins of the individual ions, consistent with a highly ionic bond. researchgate.net

Illustrative QTAIM Topological Data for the Rh-F Bond Critical Point

The following table presents expected topological parameters at the Rh-F bond critical point, based on QTAIM studies of other metal-fluoride bonds.

QTAIM ParameterSymbolExpected Value (a.u.)Interpretation
Electron Density ρ(r)0.05 - 0.10Low density, indicating weak covalency
Laplacian of Electron Density ∇²ρ(r)> 0 (positive)Charge depletion at BCP, characteristic of closed-shell (ionic) interaction
Total Energy Density H(r)≈ 0 or slightly positivePredominantly electrostatic character

Data is synthesized for illustrative purposes based on the principles of QTAIM for ionic interactions.

Advanced Applications of Rhodium Iii Fluoride in Catalysis and Materials Science

Homogeneous Catalysis

Rhodium(III) fluoride (B91410) complexes are versatile homogeneous catalysts, finding application in a multitude of organic transformations. The high electronegativity of fluorine can modulate the electronic character of the rhodium center, influencing its catalytic activity and selectivity in reactions such as carbon monoxide oxidation, oxidative coupling, and asymmetric synthesis. researchgate.netrug.nl

The preferential oxidation of carbon monoxide (CO-PROX) in hydrogen-rich streams is a critical process for purifying hydrogen fuel for use in proton-exchange membrane (PEM) fuel cells, as even trace amounts of CO can poison the platinum anodes. nih.gov Heavily fluorinated water-soluble rhodium porphyrins have been reported as effective catalysts for the CO-PROX reaction under mild conditions. nih.gov

Fluorination of the porphyrin ligand periphery enhances the rate of the CO-PROX reaction and increases selectivity. Specifically, the use of aqueous [5,10,15,20-tetrakis(4-sulfonatophenyl)-2,3,7,8,12,13,17,18-octafluoroporphyrinato]rhodium(III) and related complexes allows the reaction to proceed at ambient temperatures (around 308 K). nih.gov A key finding is that β-fluorination significantly increases the acidity of the rhodium hydride complex intermediate. This increased acidity prevents proton reduction and hydrogen activation near neutral pH, thereby allowing the selective oxidation of CO to proceed unaffected by the presence of H2. nih.gov The system can utilize either dioxygen or a sacrificial electron acceptor as the terminal oxidant. nih.gov

Table 1: Performance of Fluorinated Rhodium Porphyrin Catalysts in CO-PROX

Catalyst Key Feature Reaction Conditions Outcome Reference
Fluorinated water-soluble rhodium porphyrins Enhanced CO oxidation rate and selectivity Ambient temperature (308 K), aqueous solution (4 ≤ pH ≤ 13) Preferential oxidation of CO in H2 streams nih.gov
β-fluorinated rhodium porphyrin Increased acidity of Rh(III) hydride intermediate Near neutral pH Precludes proton reduction and H2 activation, ensuring CO selectivity nih.gov

Rhodium(III)-catalyzed oxidative coupling reactions provide an efficient pathway for the formation of carbon-carbon bonds, often through C-H bond activation. rsc.orgnih.gov These reactions serve as a greener alternative to traditional cross-coupling methods like the Heck reaction. nih.gov

One notable example involves the oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride (ESF). rsc.org This process, catalyzed by a Rh(III) complex, proceeds with exclusive E-stereo selectivity and monoselective ortho-activation of the phenyl ring's sp² C-H bonds. This method yields 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams, which are valuable scaffolds for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. rsc.org Similarly, Rh(III) complexes have proven to be versatile catalysts for the Fujiwara-Moritani reaction, enabling the oxidative coupling of arenes with alkenes. nih.govfrontiersin.org Mechanistic studies on the coupling of 2-(4-fluorophenyl)pyridine (B1266597) and 4-fluorostyrene (B1294925) have shown that the rate-determining step is the migratory insertion of the alkene into a Rh–C(aryl) bond. nih.gov

Table 2: Examples of Rh(III)-Catalyzed Oxidative Coupling Reactions

Reactants Catalyst System Product Type Key Features Reference
N-methoxybenzamides and ethenesulfonyl fluoride Rh(III) catalyst 2-Aryl ethenesulfonyl fluorides, γ-lactams Exclusive E-stereoselectivity, ortho C-H activation rsc.org
2-(4-fluorophenyl)pyridine and 4-fluorostyrene [Cp*RhCl2]2 / AgSbF6 Aryl-substituted alkenes Rate-determining migratory insertion of alkene nih.gov
N-nitrosoanilines and allyl alcohols Rh(III) catalyst N-nitroso ortho β-aryl aldehydes and ketones Low catalyst loading, high functional group tolerance frontiersin.org

The development of methods for the asymmetric synthesis of fluorinated molecules is of significant interest due to the prevalence of such motifs in pharmaceuticals and agrochemicals. nih.govresearchgate.net Rhodium catalysis has been instrumental in achieving high enantioselectivity in the synthesis of chiral fluorinated compounds.

A highly enantioselective conjugate addition of arylboronic acids to α,β-ethenesulfonyl fluorides has been developed using a rhodium catalyst. nih.gov This reaction provides a direct route to novel 2-aryl substituted chiral sulfonyl fluorides, which are otherwise difficult to access. The method is characterized by mild reaction conditions and broad functional group compatibility. nih.gov Another powerful strategy is the rhodium-catalyzed asymmetric arylation/defluorination of E-allyl difluorides with arylboronic acids. nih.gov This reaction, catalyzed by a chiral diene-rhodium complex, produces chiral monofluoroalkenes with exceptional enantioselectivity (>99% ee in all reported cases) and high Z/E selectivity. The proposed mechanism involves an enantioselective arylrhodation followed by a stereoselective β-fluoride elimination. nih.gov

Table 3: Rhodium-Catalyzed Enantioselective Synthesis of Fluorinated Compounds

Reaction Type Substrates Catalyst Product Enantioselectivity Reference
Conjugate Addition Arylboronic acids, α,β-Ethenesulfonyl fluorides Rhodium complex 2-Aryl substituted chiral sulfonyl fluorides High nih.gov
Asymmetric Arylation/Defluorination E-allyl difluorides, Arylboronic acids Chiral diene-rhodium complex Chiral monofluoroalkenes >99% ee nih.gov

Catalytic hydrodefluorination (HDF) is the process of cleaving a carbon-fluorine (C-F) bond and replacing it with a carbon-hydrogen (C-H) bond. This is a crucial reaction for both the synthesis of partially fluorinated compounds and the degradation of persistent organofluorines. nsf.gov Rhodium complexes have shown significant promise in this challenging transformation.

A homogeneous rhodium-indium bimetallic catalyst has been shown to hydrodefluorinate substrates with strong aryl C-F bonds, including difluoro- and fluorobenzene (B45895), using H2 gas at moderate temperatures. nsf.gov The mechanism involves the cleavage of the Ar-F bond by an anionic Rh-In species, which is regenerated using H2 and a base. nsf.gov Additionally, rhodium complexes with N-heterocyclic carbene (NHC) ligands can catalyze the HDF of polyfluorotoluenes. bath.ac.uk Stoichiometric studies have shown that the rhodium catalyst reacts with the fluorinated substrate to form a rhodium fluoride complex, which is then regenerated by a silane (B1218182) reducing agent. bath.ac.uk Rhodium complexes are also capable of activating and hydrodefluorinating C-F bonds in fluorinated alkenes like hexafluoropropene. rsc.org

The derivatization of fluoropolymers, which involves a chemical defluorination step, is also an important application, particularly in analytical chemistry for determining total organic fluorine content in materials. rsc.org

Rhodium(III)-catalyzed annulation reactions, proceeding via C-H activation, have become a powerful tool for the construction of diverse heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active molecules. organic-chemistry.orgyale.edumdpi.com

A robust procedure for the Rh(III)-catalyzed [4+2] cycloaddition of simple feedstock gases like ethylene (B1197577) and propyne (B1212725) with N-(pivaloyloxy)benzamides has been developed to synthesize 3,4-dihydroisoquinolones and 3-methylisoquinolones in good to excellent yields. organic-chemistry.org This method leverages amide-directed C-H activation and operates efficiently at room temperature. Another example is the redox-neutral spiroannulation of benzoxazines with quinone compounds, which provides access to complex spiro[benzo[b] researchgate.netnih.govoxazine-benzo[c]chromene skeletons under mild, silver-free conditions. rsc.org Furthermore, Rh(III) catalysis enables the annulation of substrates with difluoromethylene alkynes to produce difluorinated quinazolinone derivatives, using the amide carbonyl as a weakly coordinating directing group. nih.gov

The simultaneous activation of C-H and C-F bonds in a single catalytic cycle is a highly attractive but challenging strategy for synthesizing fluorinated organic molecules. ntu.edu.sgnih.gov Rhodium(III) catalysts have been at the forefront of developing such tandem activation processes.

A notable breakthrough is the Rh(III)-catalyzed tandem C-H/C-F activation for the cross-coupling of (hetero)arenes with readily available gem-difluoroalkenes. ntu.edu.sgnih.gov This oxidant-free reaction provides a highly efficient and operationally simple method to synthesize (hetero)arylated monofluoroalkenes. The reaction is believed to be promoted by the alcoholic solvent and in-situ generated hydrogen fluoride, which assist in the C-F bond cleavage through a hydrogen-bonding activation mode. ntu.edu.sgnih.gov Another innovative application is the Rh(III)-catalyzed direct coupling of arylboronic acids with allylic fluorides in water. acs.org This reaction proceeds with excellent γ-selectivity via β-fluorine elimination, affording γ-substituted α,β-unsaturated amides. When α-chiral allylic fluorides are used, the reaction occurs with excellent chirality transfer. acs.org These methods represent significant advances in forming C-C bonds by leveraging the reactivity of both C-H and C-F bonds. ntu.edu.sgnih.govacs.org

Advanced Materials and Imaging Applications

Rhodium(III) fluoride and its derivatives are at the forefront of innovation in materials science and medical imaging. The unique reactivity of rhodium-fluoride complexes is being harnessed to develop novel functional materials and sophisticated diagnostic tools. Researchers are exploring its role in creating specialized fluorinated molecules, modifying surfaces with precision, and synthesizing radiotracers for advanced medical imaging techniques like Positron Emission Tomography (PET).

Development of Fluorinated Building Blocks for Functional Materials

The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, enhancing stability, reactivity, and bioavailability. fluorochem.co.uk This makes fluorinated compounds highly sought after as building blocks for pharmaceuticals, agrochemicals, and advanced materials like polytetrafluoroethylene (PTFE). sigmaaldrich.comalfa-chemistry.com Rhodium complexes have emerged as effective catalysts for the synthesis of these crucial fluorinated building blocks.

A significant area of research involves the use of cyclometallated rhodium complexes to catalyze the nucleophilic fluorination of acyl chlorides to produce acyl fluorides. acs.orgnih.gov Acyl fluorides are valuable intermediates and building blocks due to their specific reactivity in organic synthesis. Research has demonstrated that a specific cyclometallated rhodium complex can quantitatively convert a variety of acyl chlorides into their corresponding fluorides. acs.org This process is notable for its efficiency and the ability to regenerate and reuse the catalyst. nih.gov

The reaction's success is dependent on the fluoride source, with silver(I) fluoride (AgF) proving most effective compared to other fluoride salts like cesium fluoride (CsF) or potassium fluoride (KF). acs.org The catalyst facilitates the transfer of a fluoride ion to the acyl chloride, a critical step in creating the C-F bond that is fundamental to fluorinated materials. nih.gov

Detailed research findings on this catalytic process are summarized below:

Table 1: Rhodium-Catalyzed Nucleophilic Fluorination of Acyl Chlorides

Substrate (Acyl Chloride) Product (Acyl Fluoride) Fluoride Source Catalyst Loading (mol %) Yield (%) Reference
4-Nitrobenzoyl chloride 4-Nitrobenzoyl fluoride AgF 5 >95 acs.org
4-(Trifluoromethyl)benzoyl chloride 4-(Trifluoromethyl)benzoyl fluoride AgF 5 >95 acs.org
Pentafluorobenzoyl chloride Pentafluorobenzoyl fluoride AgF 5 >95 acs.org
Probenecid acyl chloride Probenecid acyl fluoride AgF 5 >95 nih.gov

This table illustrates the high efficiency of a cyclometallated rhodium complex in synthesizing various acyl fluoride building blocks.

Application in Surface Modification through "Click" Chemistry

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for connecting molecules in complex environments, such as on material surfaces. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, used extensively for bioconjugation and surface modification of materials like liposomes and nanoparticles. nih.govresearchgate.netirjweb.com

While rhodium itself is not typically the primary catalyst for the main "click" reaction, rhodium catalysis plays a crucial role in the subsequent modification of fluorinated molecules created via click chemistry. This advanced, two-step approach allows for the synthesis of novel, highly functional N-perfluoroalkyl heterocyclic compounds that are otherwise difficult to access. sigmaaldrich.com

The process begins with a standard click reaction to form N-fluoroalkyl-1,2,3-triazoles. These stable intermediates are then subjected to a rhodium-catalyzed denitrogenative ring-opening reaction. This "transannulation" process generates a reactive rhodium-carbenoid intermediate, which can then be reacted with various partners to form new, complex heterocyclic structures such as imidazoles and pyrroles. sigmaaldrich.com This method provides regioisomerically pure products, which is a significant advantage over other synthetic routes. sigmaaldrich.com

This powerful combination of click chemistry and rhodium catalysis opens up new avenues for creating highly specific and functional surfaces, where the unique properties of the fluorinated heterocycles can be exploited.

Table 2: Rhodium-Catalyzed Transannulation of Click-Generated Triazoles

Starting Triazole Reaction Partner Resulting Heterocycle Catalyst System Application Area Reference
N-Perfluoroalkyl-1,2,3-triazole Nitrile N-Perfluoroalkyl imidazole Rhodium Catalyst Functional Materials sigmaaldrich.com
N-Perfluoroalkyl-1,2,3-triazole Enol ether N-Perfluoroalkyl pyrrole Rhodium Catalyst Materials Science sigmaaldrich.com
N-Perfluoroalkyl-1,2,3-triazole Isocyanate N-Perfluoroalkyl imidazolone Rhodium Catalyst Medicinal Chemistry sigmaaldrich.com
N-Fluoroalkyl-1,2,3-triazole 1,3-Diene N-Fluoroalkyl azepine Rhodium Catalyst Organic Synthesis sigmaaldrich.com

This table outlines the versatility of rhodium catalysis in transforming fluorinated triazoles (products of click chemistry) into a range of other valuable heterocyclic compounds.

Research into Fluorine-18 Labeled Radiotracers for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medicine for diagnosing and monitoring diseases, particularly cancer. nih.govfrontiersin.org The technique relies on the detection of radiation from a positron-emitting radionuclide that has been attached to a biologically active molecule, creating a radiotracer. nih.gov

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its nearly ideal physical properties. frontiersin.org Its short half-life requires that the labeling of the tracer molecule happens quickly and efficiently. nih.gov The development of new catalytic methods to create the crucial carbon-fluorine (C-¹⁸F) bond is a major focus of radiochemistry research.

While direct use of this compound in routine ¹⁸F-labeling is not widespread, research into organometallic chemistry, including rhodium complexes, is vital for developing next-generation fluorination methods. nih.gov Studies on rhodium-fluoride complexes, such as the fluoro analogue of Wilkinson's catalyst, provide fundamental insights into the reactivity of the Rh-F bond and its potential for C-F bond formation. nih.gov The development of rhodium-catalyzed reactions, like the synthesis of fluorinated pyridines, demonstrates the element's utility in creating the complex molecular scaffolds needed for targeted PET tracers. nih.gov This foundational research is essential for designing novel ¹⁸F-labeling strategies that could lead to more specific and effective PET imaging agents for a wide range of diseases. nih.gov

Table 3: Key Properties of Fluorine-18 for PET Imaging

Property Value Significance in PET Imaging Reference
Half-life 109.8 minutes Long enough for synthesis and imaging, yet short enough to minimize patient radiation exposure. nih.govfrontiersin.org
Positron Emission 97% High positron yield ensures a strong signal for the PET scanner. frontiersin.org
Positron Energy (Max) 0.635 MeV Low energy leads to a short positron travel range in tissue, resulting in sharper, higher-resolution images. frontiersin.org
C-F Bond Strength ~485 kJ/mol Forms a very stable bond, preventing the radiolabel from detaching from the tracer molecule in the body. nih.gov

This table highlights the advantageous characteristics of Fluorine-18 that make it the preferred radionuclide for the development of PET radiotracers.

Future Directions and Research Frontiers

Novel Rhodium(III) Fluoride (B91410) Catalyst Design

The development of next-generation catalysts based on Rhodium(III) fluoride is a primary focus of ongoing research. The goal is to create catalysts with enhanced activity, selectivity, and stability. Key strategies in this area involve sophisticated ligand design and the modification of the catalyst's electronic and steric properties.

Researchers are designing ligands that can fine-tune the reactivity of the rhodium center. For instance, the introduction of bulky or electron-donating/withdrawing groups on cyclopentadienyl (B1206354) (Cp) ligands can significantly influence the catalyst's performance. The development of planar chiral indenyl rhodium complexes represents a design strategy based on inducing electronic asymmetry to control enantioselectivity in C-H functionalization reactions. nih.gov Similarly, chelating dicarboxylate ligands have been shown to be effective in various rhodium-catalyzed transformations. researchgate.net

The design of cyclometallated rhodium complexes is another promising avenue. These catalysts have demonstrated high efficacy in promoting quantitative nucleophilic fluorination of acyl chlorides to acyl fluorides under mild conditions. nih.govacs.org Future work will likely concentrate on expanding the substrate scope and improving catalyst turnover numbers by modifying the ancillary ligands to enhance the nucleophilicity of the Rh-F bond. nih.gov

Table 1: Comparison of Rhodium Catalysts in the Fluorination of Toluoyl Chloride

Entry Catalyst Yield (%) Time (h) Conditions
1 [RhCp*Cl₂]₂ 55 24 5 mol % catalyst, 1.5 equiv AgF, DCM, 20°C
2 [(η⁵,κ²C-C₅Me₄CH₂C₆F₅CH₂NC₃H₂NMe)-RhCl] >99 1 5 mol % catalyst, 1.5 equiv AgF, DCM, 20°C

This interactive table is based on data for catalytic fluorinations employing group 9 organometallic complexes, highlighting the superior performance of the cyclometallated rhodium complex. nih.govacs.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming indispensable for advancing the field of catalysis. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations, in particular, have provided profound insights into reaction mechanisms and catalyst behavior, guiding the design of more effective experiments. rsc.orgnih.gov

Computational studies have been crucial in understanding the competition between β-hydride and β-fluoride elimination in rhodium(I) catalysis. rsc.orgresearchgate.net Modeling has shown that while β-hydride elimination is kinetically preferred, the observed chemoselectivity for β-fluoride elimination arises from the reversibility of the reaction under specific conditions. rsc.orgresearchgate.net DFT calculations have also supported a proposed mechanism for the nucleophilic fluorination of acyl chlorides, identifying the nucleophilic attack of a fluoride ligand as a key step. nih.gov

Future research will see an even deeper integration of these methodologies. Predictive modeling will be used to:

Screen potential catalyst-ligand combinations in silico before their synthesis, saving time and resources. nih.gov

Map out entire catalytic cycles to identify rate-determining steps and potential catalyst deactivation pathways. rsc.org

Elucidate the subtle electronic and steric effects that govern selectivity in complex reactions, such as enantioselective C-H amidation. nih.gov

Table 2: Selected Computational Findings in Rhodium Catalysis

Research Area Computational Method Key Insight
β-Hydride vs. β-Fluoride Elimination Density Functional Theory (DFT) Observed chemoselectivity for β-fluoride elimination is due to the reversible nature of β-hydride elimination. rsc.orgresearchgate.net
Nucleophilic Fluorination Density Functional Theory (DFT) Supported a mechanism involving a reactive Rh-F bond and located the transition state for fluoride attack. nih.gov
C-H Bond Amination Density Functional Theory (DFT) Clarified the mechanism and origins of site-selectivity, favoring a triplet stepwise pathway. nih.gov

This interactive table summarizes key insights gained from the integration of computational studies with experimental rhodium catalysis research.

Development of Sustainable and Efficient Fluorination Processes

The development of green and sustainable chemical processes is a paramount goal for modern chemistry. dovepress.com In the context of fluorination, this involves moving away from hazardous, superstoichiometric reagents toward catalytic methods that are more atom-efficient and environmentally benign. nih.govacs.org

This compound-based catalysts are at the forefront of this effort. Research is focused on developing catalytic protocols that utilize mild and sustainable fluoride sources, such as simple metal fluoride salts (e.g., AgF, CsF, KF), instead of traditional, more aggressive fluorinating agents. nih.govacs.orgnottingham.ac.uk An efficient protocol has been developed for the quantitative fluorination of acyl chlorides using a cyclometallated rhodium catalyst with a small excess of AgF under mild conditions. nih.govacs.org A key advantage of this system is the ability to recover, regenerate, and reuse the catalyst, significantly reducing waste. nih.govacs.org

Future research directions for sustainable fluorination include:

Designing catalysts that can operate efficiently in greener solvents or even in aqueous media.

Developing fluorine transfer reactions that utilize waste perfluorinated materials as the fluorine source. nottingham.ac.uk

Improving the energy efficiency of fluorination processes by designing catalysts that function at lower temperatures.

By focusing on these frontiers, the scientific community aims to unlock the full potential of this compound in catalysis, leading to the creation of novel molecules and more sustainable manufacturing processes for the pharmaceutical, agrochemical, and materials science industries. dovepress.com

Q & A

Q. What are the critical safety protocols for handling Rhodium(III) fluoride in laboratory settings?

this compound requires stringent safety measures due to its potential toxicity and reactivity. Key protocols include:

  • Conducting experiments in a well-ventilated fume hood to avoid inhalation .
  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storing the compound in airtight, corrosion-resistant containers under inert atmospheres to prevent moisture-induced decomposition .
  • Implementing spill containment strategies (e.g., inert absorbents like vermiculite) and avoiding direct contact during cleanup .

Q. Which analytical methods are most reliable for quantifying fluoride content in this compound samples?

Fluoride analysis requires precision to account for Rhodium's interference. Recommended methods include:

  • Ion-Selective Electrode (ISE) : Calibrated with standard fluoride solutions, validated for matrix effects caused by Rhodium .
  • Colorimetric Methods (e.g., SPADNS) : Suitable for low-concentration detection but require pretreatment to isolate fluoride from Rhodium complexes .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Provides elemental speciation but necessitates cross-validation with ISE for accuracy .

Q. What synthesis routes yield high-purity this compound, and how are impurities minimized?

Synthesis typically involves direct fluorination of Rhodium precursors:

  • Gas-Solid Reaction : Rhodium metal or RhCl₃ reacted with anhydrous HF or F₂ gas at 300–400°C, followed by sublimation to remove unreacted precursors .
  • Solvent-Based Methods : Using non-aqueous solvents (e.g., HF/acetonitrile) to avoid hydrolysis. Post-synthesis purification via recrystallization in inert environments is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between XRD and XPS data when characterizing this compound’s crystallinity and oxidation states?

Discrepancies often arise from surface vs. bulk properties:

  • Multi-Technique Validation : Combine XRD (bulk structure) with XPS (surface analysis) and TEM-EDX (elemental mapping) to identify localized oxidation anomalies .
  • Controlled Atmosphere Analysis : Perform XPS under ultra-high vacuum to minimize surface oxidation artifacts .
  • Theoretical Modeling : Use density functional theory (DFT) to predict this compound’s electronic structure and compare with experimental data .

Q. What experimental design considerations are essential for studying this compound’s catalytic activity in C–H bond functionalization?

Key factors include:

  • Ligand Selection : Use directing groups (e.g., pyridine, amides) to enhance regioselectivity in C–H activation .
  • Reaction Medium Optimization : Anhydrous solvents (e.g., DMF, THF) prevent fluoride hydrolysis, which can deactivate the catalyst .
  • In Situ Monitoring : Employ techniques like NMR or Raman spectroscopy to track intermediate Rhodium fluoride complexes during catalysis .

Q. How can environmental exposure risks of this compound be mitigated in large-scale research applications?

  • Engineering Controls : Install negative-pressure ventilation systems and HEPA filters to capture airborne particles .
  • Waste Management : Neutralize fluoride residues with calcium hydroxide before disposal, ensuring compliance with hazardous waste regulations .
  • Exposure Monitoring : Use portable fluoride sensors to detect ambient concentrations in real time .

Methodological Resources

  • Data Analysis : Organize results using labeled tables (e.g., reaction yields, catalytic turnover numbers) and include error margins for reproducibility .
  • Literature Synthesis : Cross-reference safety data from Apollo Scientific and catalytic mechanisms from Rhodium C–H activation studies .
  • Collaborative Validation : Engage with accredited labs to standardize fluoride quantification protocols, as recommended by Martinez-Mier et al. .

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